molecular formula C9H20ClN B1433253 3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride CAS No. 1439897-00-3

3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride

Cat. No.: B1433253
CAS No.: 1439897-00-3
M. Wt: 177.71 g/mol
InChI Key: ASGKDASVBHOWLA-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride typically involves the reaction of cyclobutylmethylamine with appropriate reagents under controlled conditions. One common method is the reductive amination of cyclobutylmethylamine with formaldehyde in the presence of hydrogen and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be utilized in the study of biological systems and as a tool in biochemical assays.

  • Industry: It may find use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • Cyclobutylmethylamine

  • Other cyclobutyl derivatives

Properties

IUPAC Name

3-cyclobutyl-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-9(2,7-10)6-8-4-3-5-8;/h8H,3-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGKDASVBHOWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439897-00-3
Record name Cyclobutanepropanamine, β,β-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride
Reactant of Route 2
3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride
Reactant of Route 3
3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride
Reactant of Route 4
3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride
Reactant of Route 5
3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride
Reactant of Route 6
3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride

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